1-(Phenylsulfonyl)-6-methoxy-7-azaindole

Descripción general

Descripción

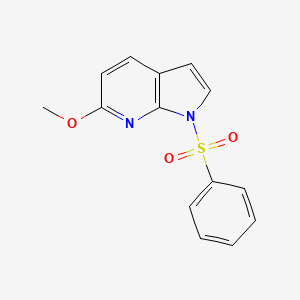

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. This compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring, with a methoxy group at the sixth position. The presence of the azaindole core makes it a significant molecule in medicinal chemistry due to its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole typically involves the following steps:

Formation of the Azaindole Core: The azaindole core can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylsulfonyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted azaindole derivatives.

Aplicaciones Científicas De Investigación

1-(Phenylsulfonyl)-6-methoxy-7-azaindole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)-6-methoxy-7-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the methoxy group may enhance binding affinity. The azaindole core can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

1-(Phenylsulfonyl)-indole: Lacks the methoxy group and the nitrogen atom in the indole ring.

6-Methoxy-7-azaindole: Lacks the phenylsulfonyl group.

1-(Phenylsulfonyl)-6-methoxy-indole: Lacks the nitrogen atom in the indole ring.

Uniqueness: 1-(Phenylsulfonyl)-6-methoxy-7-azaindole is unique due to the combination of the phenylsulfonyl group, methoxy group, and azaindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(Phenylsulfonyl)-6-methoxy-7-azaindole is a compound that has garnered attention due to its potential as a kinase inhibitor, particularly in the context of cancer therapies. This article provides a comprehensive overview of its biological activities, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a methoxy substituent on the azaindole framework. This configuration contributes to its biological activity, particularly in inhibiting specific kinases involved in various cellular processes.

The primary mechanism through which this compound exerts its biological effects is by inhibiting kinase activity. Kinases are enzymes that modify other proteins by adding phosphate groups, playing critical roles in signaling pathways that regulate cell growth, differentiation, and metabolism.

Key Mechanisms:

- Inhibition of c-Jun N-terminal Kinase (JNK) : This compound has been shown to inhibit JNK, which is involved in stress responses and is linked to neurodegenerative diseases and inflammation .

- Selective Targeting : Its structural features allow for selective inhibition of certain kinases over others, minimizing potential side effects associated with broader-spectrum inhibitors .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing promising results:

- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) through its action on specific kinases involved in survival signaling pathways .

- Neuroprotective Effects : In models of neurodegenerative diseases, inhibition of JNK has shown potential benefits in reducing neuronal damage and inflammation .

- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, suggesting good absorption and bioavailability which are crucial for therapeutic applications .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Kinase Inhibitors

| Compound Name | Target Kinase | Selectivity | Reference |

|---|---|---|---|

| This compound | c-Jun N-terminal Kinase (JNK) | High | , |

| Avapritinib | PDGFRA | Moderate | |

| Imatinib | BCR-ABL | High |

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound effectively inhibits JNK activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis rates .

- Animal Models : Animal studies have demonstrated that administration of this compound can improve outcomes in models of neurodegeneration by mitigating inflammatory responses linked to JNK activation .

- Clinical Implications : The potential for this compound as a therapeutic agent in treating cancers and neurodegenerative disorders is being explored in ongoing clinical trials, focusing on its efficacy and safety profile .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-6-methoxypyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-13-8-7-11-9-10-16(14(11)15-13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPKCWMQFYHZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.